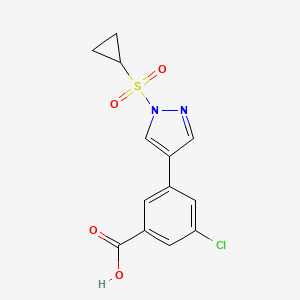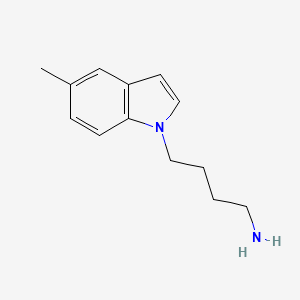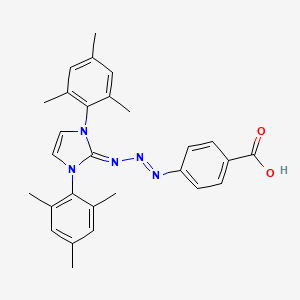
BB1-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a diazo biotin probe used in chemoselective bioconjugation strategies to modify proteins site-specifically . This compound has gained attention for its unique properties and applications in various scientific fields.
Métodos De Preparación
BB1-acid can be synthesized through several routes. One common method involves the reaction of benzoic acid derivatives with diazo compounds under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
BB1-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
BB1-acid has a wide range of scientific research applications:
Chemistry: It is used in chemoselective bioconjugation strategies to modify proteins site-specifically.
Biology: this compound is employed in studies involving protein modifications and interactions.
Medicine: Research on this compound includes its potential use in developing novel therapeutic agents targeting specific proteins.
Mecanismo De Acción
The mechanism of action of BB1-acid involves its interaction with specific molecular targets, such as proteins. It modifies proteins through chemoselective bioconjugation, allowing for precise modifications at specific sites . This process involves the formation of covalent bonds between this compound and the target protein, leading to the desired modification. The pathways involved in this mechanism include the activation of specific functional groups in this compound and their subsequent reaction with target proteins.
Comparación Con Compuestos Similares
BB1-acid can be compared with other similar compounds, such as:
Bombesin: A peptide that interacts with bombesin receptors and has various biological activities.
Neuromedin B: Another peptide with similar receptor interactions but different biological effects.
Gastrin-releasing peptide: A peptide with similar structure and function but distinct receptor binding properties.
This compound is unique due to its specific chemoselective bioconjugation properties, which allow for precise protein modifications not achievable with other compounds .
Propiedades
Fórmula molecular |
C28H29N5O2 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C28H29N5O2/c1-17-13-19(3)25(20(4)14-17)32-11-12-33(26-21(5)15-18(2)16-22(26)6)28(32)30-31-29-24-9-7-23(8-10-24)27(34)35/h7-16H,1-6H3,(H,34,35) |
Clave InChI |
UINYEYRRODHJQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)

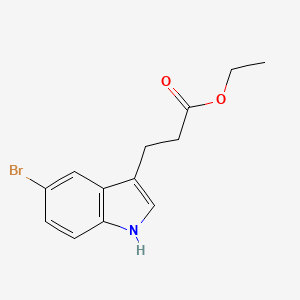
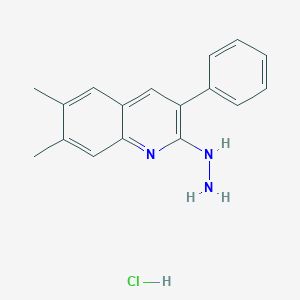
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)

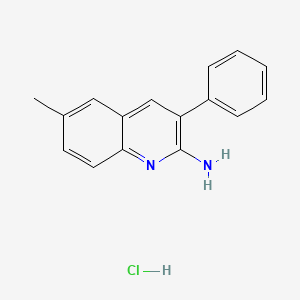
![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
